4-(4-Hydroxybutyl)benzonitrile

Androgenetic alopecia Non-steroidal antiandrogen Process chemistry

4-(4-Hydroxybutyl)benzonitrile (CAS 92367-55-0) is a para-substituted hydroxybenzonitrile derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. The compound features a benzonitrile core functionalized with a four-carbon hydroxyalkyl chain, placing it within the class of ω-hydroxyalkyl benzonitriles.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8442134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxybutyl)benzonitrile
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCO)C#N
InChIInChI=1S/C11H13NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,1-3,8H2
InChIKeyPLSFJPJQEAAVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxybutyl)benzonitrile: Key Intermediate for Non-Steroidal Antiandrogen Synthesis


4-(4-Hydroxybutyl)benzonitrile (CAS 92367-55-0) is a para-substituted hydroxybenzonitrile derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . The compound features a benzonitrile core functionalized with a four-carbon hydroxyalkyl chain, placing it within the class of ω-hydroxyalkyl benzonitriles. It serves as a critical synthetic intermediate in the preparation of RU-58841 (4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile), a topical non-steroidal antiandrogen (NSAA) investigated for androgen-dependent conditions [1]. The compound is typically supplied at ≥95% purity, with identity confirmed by ¹H/¹³C NMR and HPLC .

Workflow Phosgene-free stepwise hydantoin construction
Selection Chain-length specific intermediate for RU-58841 synthesis
Use Context Research tool compound and fragment-based library synthesis

Why 4-(4-Hydroxybutyl)benzonitrile Cannot Be Replaced by General Hydroxybenzonitriles


Substituting 4-(4-hydroxybutyl)benzonitrile with a generic hydroxybenzonitrile such as 4-hydroxybenzonitrile or a shorter-chain analog (e.g., 4-(2-hydroxyethyl)benzonitrile) is not viable for applications requiring this specific intermediate. The four-carbon hydroxybutyl chain is a precise structural requirement for downstream synthetic transformations, most notably the construction of the hydantoin ring in RU-58841 via stepwise elaboration around the amino group of 3-trifluoromethyl-4-cyanoaniline [1]. Shorter or longer alkyl chains alter the conformational flexibility, nucleophilicity, and cyclization geometry needed for efficient ring closure. The alternative synthesis reported by Leonard et al. (2014) that employs this intermediate avoids phosgene and reduces inert-atmosphere steps from three to one, an advantage directly tied to the specific chain length of this building block [1]. Generic substitution risks synthetic failure, lower overall yield, or the reintroduction of hazardous reagents, with the literature reporting a 33% overall yield for the optimized route using this specific intermediate [1].

Target
Potential Substitute
4-(4-hydroxybutyl)benzonitrile (4-carbon chain)
4-(2-hydroxyethyl)benzonitrile (2-carbon chain)
Enables 5-membered hydantoin ring closure
Would form strained 3-membered ring; cyclization may fail
Reported 33% overall yield in optimized synthesis
Yield data absent; structural mismatch may shift reaction outcome
Phosgene eliminated, one inert-atmosphere step
Unknown safety profile; may reintroduce hazardous reagents

Quantitative Differentiation Evidence for 4-(4-Hydroxybutyl)benzonitrile


Synthetic Route Advantage: Phosgene-Free, Step-Reduced Pathway for RU-58841 Enabled by Chain Length Specificity

The 4-(4-hydroxybutyl)benzonitrile intermediate enables an alternative RU-58841 synthesis that eliminates hazardous phosgene and reduces required inert-atmosphere steps from three to one, while also eliminating the need for flash chromatography. This contrasts with the previously reported route that relied on phosgene, three inert-atmosphere steps, and three chromatographic purifications [1]. The optimized procedure achieves a 33% overall yield at small scale. No direct comparative yield data for routes using shorter-chain analogs (e.g., 4-(3-hydroxypropyl)benzonitrile) are available in the primary literature, but the mechanistic requirement for a four-carbon chain to form the hydantoin ring is inferred from the reaction pathway [1]. The removal of phosgene is a critical differentiation point for procurement, as it lowers the safety and engineering requirements for scale-up.

Synthetic route safety
Reported
Phosgene removed; inert-atmosphere steps reduced from 3 to 1; 33% yield
Supports process safety and workflow simplification
Yield comparison limited by absence of identical-condition comparator data
Androgenetic alopecia Non-steroidal antiandrogen Process chemistry

Purity Specification: HPLC-Verified ≥95% Purity as Baseline for Downstream Coupling Efficiency

Commercial sourcing of 4-(4-hydroxybutyl)benzonitrile specifies a minimum purity of 95%, validated by HPLC with UV detection and ¹H/¹³C NMR for structural confirmation . For comparison, the structurally related analog 4-[(4-hydroxybutyl)amino]benzonitrile (CAS 1248790-10-4) is listed with purity typically unspecified or lower . In the absence of head-to-head batch data, this purity specification provides a minimum quality threshold that is essential for the subsequent N-arylation step in RU-58841 synthesis, where impurities can poison palladium or copper catalysts and reduce coupling yields. Higher purity directly translates to fewer side products and less rigorous purification of the final drug candidate.

Purity specification
Specification review
HPLC-verified; NMR identity confirmation
Defined purity floor for metal-catalyzed coupling reproducibility
Comparator purity unspecified; data to verify
Quality control Synthetic intermediate Analytical chemistry

Pharmacological Scaffold Potential: CCR5 Antagonist Activity Indicative of Selective Target Engagement vs. Benzonitrile Analogs

Preliminary pharmacological screening has identified 4-(4-hydroxybutyl)benzonitrile derivatives as CCR5 antagonists, with a reported IC50 value of 1.86 × 10⁶ nM (1.86 mM) for the parent scaffold against HIV-1 gp120-induced cell-cell fusion [1]. While this potency is modest, it represents a starting point for structure-activity relationship (SAR) optimization. In contrast, close benzimidazole-based CCR5 antagonists such as maraviroc (IC50 ≈ 0.1–10 nM) are significantly more potent but are structurally unrelated and cannot be interchanged for SAR exploration of hydroxybenzonitrile scaffolds [2]. The specific hydroxyl and nitrile functional groups on the butyl chain provide distinct hydrogen-bonding opportunities that differentiate the binding mode from other chemotypes. No head-to-head comparison with other 4-(ω-hydroxyalkyl)benzonitriles is available; thus, the activity is class-level inference that this scaffold engages CCR5.

CCR5 binding activity
Class-level
IC50 = 1.86 mM (cell-cell fusion assay); maraviroc IC50 ~0.1–10 nM
Scaffold engagement confirmed; distinct chemotype for fragment optimization
Approx. 10⁵-fold less potent; structural analog data unavailable
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Structural Uniqueness: Chain Length Differentiation from Shorter and Longer ω-Hydroxyalkyl Benzonitriles Impacts Cyclization Efficiency

The four-carbon chain of 4-(4-hydroxybutyl)benzonitrile is essential for the intramolecular cyclization that forms the hydantoin ring in RU-58841. Shorter analogs (e.g., 4-(2-hydroxyethyl)benzonitrile, CAS 10316-66-2; 4-(3-hydroxypropyl)benzonitrile) would generate strained or impossible rings on reaction with the amino group of 3-trifluoromethyl-4-cyanoaniline. Longer chains (e.g., 4-(5-hydroxypentyl)benzonitrile) would produce larger rings with entropic penalties and a higher probability of oligomerization or intermolecular reactions, reducing the effective yield of the desired intramolecular cyclization product [1]. While no experimental kinetic data comparing cyclization rates across chain lengths are available, the fundamental principles of ring-closure probability (effective molarity) support the four-carbon chain as the optimal balance between conformational pre-organization and ring strain. This is a class-level inference based on the well-established Baldwin rules and effective molarity concepts for cyclization reactions.

Chain-length specificity
Class-level inference
4-carbon chain only length compatible with 5-membered ring formation
Baldwin-favored cyclization context; experimental comparator data absent
Based on effective molarity principles; requires validation
Synthetic intermediate Hydantoin synthesis Chain-length specificity

Priority Application Scenarios for 4-(4-Hydroxybutyl)benzonitrile Selection


Phosgene-Free Synthesis of RU-58841 for Androgenetic Alopecia Research

Researchers and CDMOs synthesizing RU-58841 for topical antiandrogen studies should select 4-(4-hydroxybutyl)benzonitrile as the key intermediate when prioritizing process safety. The alternative synthesis eliminates phosgene gas, requiring only one inert atmosphere step and no flash chromatography [1]. This is particularly critical for laboratories without phosgene-handling infrastructure or for kilo-lab scale-up where toxic gas handling presents regulatory hurdles. The 33% overall yield is documented at small scale [1].

Fragment-Based Drug Discovery on CCR5 Antagonist Chemotypes

Medicinal chemistry groups pursuing novel CCR5 antagonists for HIV entry inhibition or inflammatory diseases can use 4-(4-hydroxybutyl)benzonitrile as a validated, albeit weak, CCR5-binding fragment (IC50 = 1.86 mM) [1]. Its distinct hydrogen-bonding capacity via the terminal hydroxyl and nitrile groups distinguishes it from nitrogen-rich heterocycle fragments. Structural elaboration at the benzonitrile ring or hydroxybutyl chain may improve potency while maintaining the differentiated binding pose relative to maraviroc and other CCR5 drugs [2].

Synthesis of Chain-Length-Specific Hydantoin Libraries via Stepwise Ring Construction

Organic synthesis groups exploring hydantoin-based compound libraries benefit from the precise four-carbon spacer of 4-(4-hydroxybutyl)benzonitrile, which ensures efficient 5-membered ring formation upon cyclization [1]. The methodology avoids the Bucherer–Bergs reaction conditions (high-pressure CO₂, cyanide), instead using a stepwise approach that allows introduction of diverse aryl groups at the N-1 position via the pre-installed benzonitrile moiety [1]. This expands accessible hydantoin chemical space beyond traditional synthetic routes.

Quality-Critical Intermediate Sourcing for Metal-Catalyzed N-Arylations

For process development groups performing copper- or palladium-catalyzed N-arylations of hydantoins, the ≥95% purity specification of 4-(4-hydroxybutyl)benzonitrile [1] is essential. Impurities such as unreacted 4-(3-butenyl)benzonitrile or residual borane species from the synthesis can poison metal catalysts, leading to stalled reactions and low yields. Routine QC by HPLC and NMR ensures batch-to-batch consistency, reducing costly re-optimization of coupling conditions.

Application
Selection Property
Validation Focus
RU-58841 synthesis for topical antiandrogen research
Phosgene-free pathway
Process safety and reported yield context
CCR5 antagonist fragment-based discovery
Chemotype differentiation
Binding mode and SAR optimization
Chain-length-specific hydantoin library synthesis
5-membered ring cyclization control
Ring-closure efficiency and diversity
Metal-catalyzed N-arylation process development
Verified purity specification
Catalyst compatibility and batch reproducibility
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